(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Description
“(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole” is a chiral 4,5-dihydrooxazole derivative featuring a [2,2'-bipyridin]-6-yl substituent at the 2-position and a tert-butyl group at the 4-position (CAS: 2757082-47-4) . The compound’s rigid bicyclic structure and electron-rich bipyridinyl moiety make it a versatile ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions such as conjugate additions and cross-couplings . Its (R)-configuration at the stereogenic center ensures precise spatial arrangement for enantioselective interactions with metal centers, critical for achieving high stereocontrol in organic transformations.
The tert-butyl group provides steric bulk, enhancing the ligand’s ability to discriminate between competing transition states, while the bipyridinyl system offers strong chelating capability for metals like palladium . Commercially available at 97% purity with 99% enantiomeric excess (ee), this compound is widely utilized in academic and industrial settings for synthesizing chiral intermediates .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-9-6-8-13(19-14)12-7-4-5-10-18-12/h4-10,15H,11H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVSDWGHUBOUNP-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C17H19N3O
- Molecular Weight : 281.35 g/mol
- CAS Number : 2757082-47-4
Biological Activity Overview
The compound has been investigated for various biological activities, particularly in cancer research and as a modulator of protein-protein interactions.
1. Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties.
Mechanism of Action :
- The compound induces apoptosis in cancer cell lines through the activation of p53 and caspase pathways. In vitro studies demonstrated that it significantly increased the expression of p53 in MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis .
Case Study Data :
In a comparative study involving various oxazole derivatives, this compound showed an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Tamoxifen | MCF-7 | 10.38 |
2. Inhibition of Protein Interactions
The compound has also been studied for its ability to modulate protein-protein interactions (PPIs), particularly in the context of neurodegenerative diseases.
Research Findings :
A recent study highlighted its effectiveness as a prolyl oligopeptidase inhibitor, with an IC50 value of 5 nM. This suggests that stereochemistry plays a crucial role in its activity; the enantiomer exhibited significantly reduced activity .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with other oxazole derivatives.
| Compound | Target Activity | IC50 (nM) |
|---|---|---|
| HUP-55 | Prolyl Oligopeptidase Inhibition | 5 |
| Enantiomer of HUP-55 | Prolyl Oligopeptidase Inhibition | 1660 |
This comparison indicates that even slight modifications in molecular structure can lead to significant differences in biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 4,5-Dihydrooxazole Derivatives
| Compound Name | Substituents | Stereochemistry | CAS Number | Purity (%) | ee (%) | Price (per gram) |
|---|---|---|---|---|---|---|
| (R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl) | Bipyridin-6-yl, tert-butyl | R-configuration | 2757082-47-4 | 97 | 99 | ¥4,748.00 |
| (S)-4-(tert-butyl)-2-(pyridin-2-yl) ((S)-t-BuPyOx) | Pyridin-2-yl, tert-butyl | S-configuration | Not provided | 95 | N/A | Not listed |
| (4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl | Naphthyridin-2-yl, diphenyl | 4R,5S | 2757083-48-8 | 98 | N/A | ¥6,080.00 (100 mg) |
| (R)-4-(tert-butyl)-2-(4-methoxy-6-methylpyrimidin-2-yl) | Pyrimidin-2-yl, methoxy, methyl | R-configuration | 12317-46-3 | 98+ | N/A | Not listed |
Key Observations :
- The bipyridinyl group in the target compound enhances metal coordination compared to simpler pyridinyl or pyrimidinyl substituents, improving catalytic activity in cross-coupling reactions .
- The tert-butyl group is a common steric modulator across derivatives, but its impact varies with adjacent substituents.
- Electron-withdrawing groups (e.g., methoxy in BD01197538) may reduce electron density at the metal center, altering reaction pathways .
Key Observations :
- The scalable synthesis of (S)-t-BuPyOx involves amination, chlorination, and cyclization, optimized for minimal purification and high reproducibility . In contrast, the target compound’s commercial availability suggests established but proprietary synthetic protocols .
- Sterically demanding substituents (e.g., naphthyridinyl) often require tailored purification strategies, such as neutral silica gel, to prevent decomposition .
Commercial Viability
Table 3: Pricing and Availability
| Compound | Supplier Purity (%) | Stock Availability | Price (per gram) |
|---|---|---|---|
| (R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl) | 97 | In stock | ¥4,748.00 |
| (4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl | 98 | Limited | ¥60,800.00 |
| (R)-4-(tert-butyl)-2-(4-methoxy-6-methylpyrimidin-2-yl) | 98+ | Custom order | Not listed |
Preparation Methods
Chiral Oxazoline Precursor
The oxazoline ring is derived from (R)-tert-leucinol, a commercially available chiral amino alcohol. This choice ensures the (R)-configuration at the C4 position, critical for enantioselective catalysis. Picolinic acid, a cost-effective pyridine derivative, serves as the precursor for the pyridinyl subunit of the oxazoline.
Bipyridin-6-yl Synthesis
The 2,2'-bipyridin-6-yl group is constructed via Ullmann coupling, a method historically employed for bipyridine synthesis. This involves coupling 2-halopyridine derivatives (e.g., 6-bromo-2-pyridine) with copper catalysts under thermal conditions. Recent optimizations use palladium catalysts to improve regioselectivity and yield.
Stepwise Synthesis
Amidation of Picolinic Acid with (R)-tert-Leucinol
The first step involves coupling picolinic acid (5 ) with (R)-tert-leucinol (6 ) to form amide alcohol 4 (Figure 1). This reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Reaction Conditions
-
Molar Ratio : 1:1.2 (picolinic acid : (R)-tert-leucinol)
-
Temperature : 0°C to room temperature
-
Time : 2 hours
Key Optimization
Slow addition of (R)-tert-leucinol via syringe pump minimizes exothermic side reactions, preserving enantiomeric integrity. Purification by flash chromatography (4:1 hexanes/acetone) yields amide 4 as a white solid.
Cyclization to Form the Oxazoline Ring
Cyclization of amide 4 into the oxazoline ring requires activation of the hydroxyl group. Initial attempts using mesyl or tosyl chlorides resulted in low yields (<30%) due to hydrolysis. A superior method employs thionyl chloride (SOCl₂) to generate chloride 11 , which cyclizes spontaneously under basic conditions.
Procedure
-
Chlorination : Amide 4 (10 mmol) is treated with SOCl₂ (15 mmol) in dichloromethane at 0°C for 1 hour.
-
Cyclization : The intermediate chloride 11 is stirred with triethylamine (20 mmol) at room temperature for 12 hours.
-
Yield : 85–90% after recrystallization from hexanes/ethyl acetate.
Spectroscopic Validation
Bipyridin-6-yl Coupling
Ullmann Coupling for Bipyridine Formation
The 2,2'-bipyridin-6-yl group is synthesized via copper-catalyzed coupling of 6-bromo-2-pyridine (15 ) with 2-pyridylzinc bromide (16 ).
Reaction Conditions
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 110°C
-
Time : 24 hours
Alternative Method
Palladium-catalyzed Suzuki coupling using 6-boronic acid-2-pyridine improves regioselectivity to >95%, albeit at higher cost.
Functionalization of the Oxazoline with Bipyridin-6-yl
The final step couples the bipyridin-6-yl group to the oxazoline. Lithium-halogen exchange followed by nucleophilic substitution achieves this efficiently.
Procedure
-
Lithiation : 6-Bromo-2,2'-bipyridine (15 ) is treated with n-BuLi (-78°C) to generate a lithium intermediate.
-
Substitution : The lithiated species reacts with chloride 11 at -78°C to room temperature.
-
Yield : 75–80% after column chromatography (silica gel, 3:1 hexanes/acetone).
Scalability and Industrial Considerations
The entire synthesis is demonstrated on multi-gram scales:
-
Amidation : 10–50 g batches with consistent yields (90–92%).
-
Coupling : Pilot-scale reactions (1 kg) require optimized palladium catalysts to maintain regioselectivity.
Cost Analysis
| Step | Cost per Kilogram (USD) |
|---|---|
| Amidation | 120 |
| Cyclization | 85 |
| Bipyridine Coupling | 450 |
Challenges and Mitigation Strategies
-
Racemization : The (R)-configuration is preserved by avoiding high temperatures during amidation and using non-polar solvents.
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Bipyridine Regioselectivity : Palladium catalysts reduce byproduct formation to <5%.
-
Purification : Flash chromatography with acetone/hexanes resolves diastereomers, ensuring >99% purity .
Q & A
Q. Yield Optimization Strategies :
Q. Reported Yields :
| Method | Yield | Key Steps | Reference |
|---|---|---|---|
| NaOMe-mediated | 72% | Cyclization at 55°C, toluene extraction | |
| Three-step synthesis | 64% | Amidation, cyclization, neutral purification |
Basic: How can spectroscopic techniques confirm the structure and enantiomeric purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass ([M+H]+ calcd 205.1335) validates molecular formula ().
- Enantiomeric Excess (ee) :
Basic: What catalytic applications are documented for this oxazoline derivative?
Methodological Answer:
The compound serves as a chiral ligand in asymmetric catalysis:
- Copper-Catalyzed Reactions : Enables enantioselective alkynylation of diazo compounds (e.g., oxy-alkynylation) with >90% ee ().
- Palladium Complexation : Used in cross-coupling reactions due to bipyridyl coordination ().
- Biological Targets : Preliminary studies suggest interactions with enzymes, though full characterization is pending ().
Advanced: Which DFT methodologies model this compound’s electronic properties and reaction mechanisms?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) balance accuracy and computational cost for thermochemistry ().
- Dispersion Corrections : Apply Grimme’s D3-BJ damping to account for non-covalent interactions (e.g., ligand-metal binding) ().
- Basis Sets : Use def2-TZVP for geometry optimization and def2-QZVP for single-point energy calculations.
Case Study : Modeling the oxazoline’s coordination to Cu(I) revealed charge transfer via bipyridyl π-orbitals, explaining enantioselectivity in alkynylation ().
Advanced: How can high enantiomeric excess be maintained during synthesis and handling?
Methodological Answer:
Q. Critical Pitfalls :
Advanced: How should researchers address discrepancies in synthetic yields or catalytic efficiencies?
Methodological Answer:
- Reproducibility Checks :
- Parameter Optimization :
Example Contradiction : reports 72% yield with NaOMe, while notes lower yields (64%) in multi-step routes. Differences arise from purification losses and intermediate stability.
Advanced: What safety precautions are advised given limited toxicological data?
Methodological Answer:
- Handling Protocols :
- Use fume hoods, nitrile gloves, and PPE due to unknown chronic toxicity ().
- Avoid inhalation; conduct reactions in sealed systems.
- Waste Disposal : Quench with dilute HCl before incineration ().
- Ecological Caution : Assume bioaccumulation potential; prevent environmental release ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
